Boc-L-Pentafluorophenylalanine

Übersicht

Beschreibung

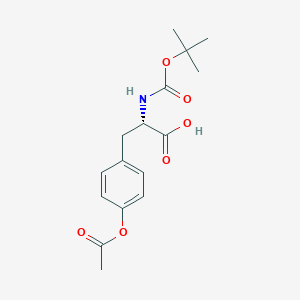

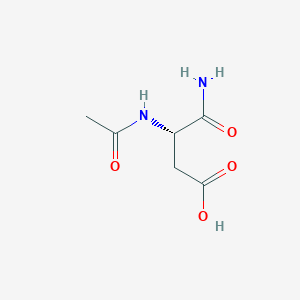

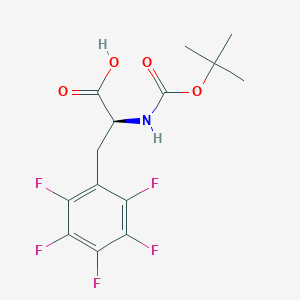

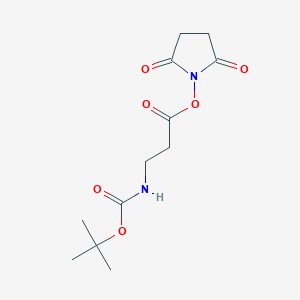

Boc-L-Pentafluorophenylalanine is a chemical compound with the molecular formula C14H14F5NO4 and a molecular weight of 355.26 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Boc-L-Pentafluorophenylalanine involves the reaction with a base and the anhydride Boc 2 O under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .

Molecular Structure Analysis

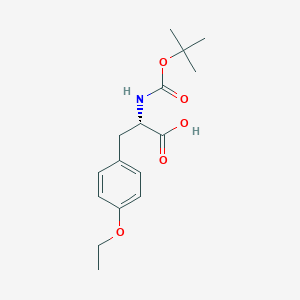

The molecular structure of Boc-L-Pentafluorophenylalanine is represented by the molecular formula C14H14F5NO4 . The InChI representation of the molecule is InChI=1S/C14H14F5NO4/c1-14 (2,3)24-13 (23)20-6 (12 (21)22)4-5-7 (15)9 (17)11 (19)10 (18)8 (5)16/h6H,4H2,1-3H3, (H,20,23) (H,21,22)/t6-/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involving Boc-L-Pentafluorophenylalanine are typically associated with the formation of Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases .

Physical And Chemical Properties Analysis

Boc-L-Pentafluorophenylalanine has a molecular weight of 355.26 g/mol . More detailed physical and chemical properties are not available in the current literature.

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy in Protein Chemistry : Boc-L-Pentafluorophenylalanine derivatives are synthesized to analyze protein-membrane interactions with NMR spectroscopy. These derivatives display distinct (19)F NMR signatures, making them useful tools in this domain (Qin, Sheridan, & Gao, 2012).

Peptide Synthesis : It is utilized in native chemical ligation at phenylalanine, which aids in the synthesis of complex peptides. This application is crucial for developing new therapeutic peptides and studying protein functions (Crich & Banerjee, 2007).

Protein Synthesis in Translation Systems : Used in the mischarging of Escherichia coli tRNAPhe with photoactivatable analogues of phenylalanine, demonstrating its utility in understanding and manipulating the protein synthesis process (Baldini et al., 1988).

Structural Studies of Peptides : The compound aids in understanding the crystal and molecular structure of peptides containing dehydrophenylalanine residues, which is important for designing new materials and drugs (Ciajolo et al., 1990).

Coupling Reactions in Peptide Synthesis : It is used in a comparative study of methods to couple hindered peptides, indicating its role in facilitating the synthesis of complex peptide structures (Spencer et al., 2009).

Radioiodination in Peptide Synthesis : Boc-L-Pentafluorophenylalanine derivatives are synthesized for radioiodination, which can be used directly in peptide synthesis. This application is significant for labeling peptides for imaging and diagnostic purposes (Wilbur et al., 1993).

Biomaterials Development : Its derivatives are investigated for their role in disrupting peptide-based biomaterial assembly, which has implications in developing new materials for diagnostics and therapy (Creasey et al., 2016).

Synthesis of β-Amino Acids : Boc-L-Pentafluorophenylalanine esters are used in the synthesis of β-amino acids, which are important in various biochemical and pharmaceutical applications (Babu & Gopi, 1999).

Safety and Hazards

When handling Boc-L-Pentafluorophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Wirkmechanismus

Target of Action

Boc-L-Pentafluorophenylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(perfluorophenyl)propanoic acid, is a complex organic compound. It’s known that the tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry for the protection of amines .

Mode of Action

The Boc group in Boc-L-Pentafluorophenylalanine plays a pivotal role in the synthesis of multifunctional targets . It’s used for the protection of amino functions, which often occur in the context of synthetic organic chemistry . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The boc group’s introduction into organic compounds can facilitate various chemical transformations . This suggests that Boc-L-Pentafluorophenylalanine may influence a range of biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

The compound’s properties such as its molecular weight (35526) and density (1422±006 g/cm3) are known . These properties could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of Boc-L-Pentafluorophenylalanine’s action are likely to be context-dependent, given its role in facilitating various chemical transformations . The specific effects would depend on the nature of the organic compounds it interacts with and the biochemical pathways it influences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-Pentafluorophenylalanine. For instance, the efficiency of introducing the Boc group into organic compounds can be enhanced using flow microreactor systems . Additionally, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDKQMIDSLETST-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Pentafluorophenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)